molecular formula C21H19N3O2S B7735997 6-(4-methylphenyl)-4-oxo-2-(3-phenoxypropylsulfanyl)-1H-pyrimidine-5-carbonitrile

6-(4-methylphenyl)-4-oxo-2-(3-phenoxypropylsulfanyl)-1H-pyrimidine-5-carbonitrile

Cat. No.: B7735997
M. Wt: 377.5 g/mol
InChI Key: QDZAHTPQQVILNQ-UHFFFAOYSA-N
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Description

6-(4-methylphenyl)-4-oxo-2-(3-phenoxypropylsulfanyl)-1H-pyrimidine-5-carbonitrile is a complex organic compound that features a pyrimidine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methylphenyl)-4-oxo-2-(3-phenoxypropylsulfanyl)-1H-pyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and amidines.

    Functional Group Substitution:

    Final Cyclization and Oxidation: The final step involves the cyclization of the intermediate compounds followed by oxidation to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

6-(4-methylphenyl)-4-oxo-2-(3-phenoxypropylsulfanyl)-1H-pyrimidine-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can be used to replace the phenoxy or sulfanyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols.

Scientific Research Applications

6-(4-methylphenyl)-4-oxo-2-(3-phenoxypropylsulfanyl)-1H-pyrimidine-5-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structural features.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential biological effects.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-(4-methylphenyl)-4-oxo-2-(3-phenoxypropylsulfanyl)-1H-pyrimidine-5-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and biological pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate: This compound shares structural similarities but differs in its functional groups and biological activity.

    N-(2-Phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methane Sulfonamide: Another structurally related compound with different applications and properties.

Uniqueness

6-(4-methylphenyl)-4-oxo-2-(3-phenoxypropylsulfanyl)-1H-pyrimidine-5-carbonitrile is unique due to its specific combination of functional groups and the resulting chemical and biological properties

Properties

IUPAC Name

6-(4-methylphenyl)-4-oxo-2-(3-phenoxypropylsulfanyl)-1H-pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S/c1-15-8-10-16(11-9-15)19-18(14-22)20(25)24-21(23-19)27-13-5-12-26-17-6-3-2-4-7-17/h2-4,6-11H,5,12-13H2,1H3,(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDZAHTPQQVILNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=O)N=C(N2)SCCCOC3=CC=CC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=C(C(=O)N=C(N2)SCCCOC3=CC=CC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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